Biliverdin

Vue d'ensemble

Description

La biliverdine est un pigment biliaire tétrapyrrolique vert produit par la dégradation de l’hème. C’est un métabolite intermédiaire dans la voie catabolique de l’hème, que l’on trouve principalement dans l’organisme des vertébrés. Lorsque les globules rouges se décomposent, l’hémoglobine est libérée et ensuite catabolisée en globuline et en hème. L’hème oxygénase catalyse la scission de l’hème au niveau du pont α-méthène, ce qui entraîne la formation de la biliverdine IXα . La biliverdine est ensuite réduite en bilirubine par l’enzyme biliverdine réductase . Ce composé joue un rôle important dans divers processus biologiques, notamment les activités antioxydantes, anti-inflammatoires et inhibitrices de la réponse immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biliverdine peut être synthétisée par biotransformation de l’hème exogène à l’aide de cellules de levure recombinantes. Par exemple, le gène de l’hème oxygénase-1 d’Arabidopsis thaliana peut être recombiné dans des cellules de Pichia pastoris, ce qui conduit à la construction d’une souche recombinante qui exprime l’hème oxygénase-1 active dans le cytoplasme . Les conditions optimales pour ce processus comprennent la concentration de l’inducteur méthanol, le temps de culture d’induction, le pH du milieu et la concentration de sorbitol fournie dans le milieu . Le rendement en biliverdine peut être considérablement amélioré dans ces conditions optimisées.

Méthodes de production industrielle : La production industrielle de biliverdine implique l’utilisation de cellules d’Escherichia coli recombinantes. Le gène codon-optimisé de la biliverdine réductase provenant de la cyanobactérie Synechocystis peut être cloné dans des cellules d’Escherichia coli BL21 (DE3) . Les conditions d’expression de la biliverdine réductase sont optimisées et les cellules en repos sont utilisées comme biocatalyseurs pour biotransformer la biliverdine en bilirubine . Cette méthode offre un processus alternatif potentiel pour la production à grande échelle de la biliverdine.

Analyse Des Réactions Chimiques

Types de réactions : La biliverdine subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’hydrolyse. La réaction la plus notable est sa réduction en bilirubine par la biliverdine réductase . Cette réaction implique l’utilisation du NADPH comme agent réducteur .

Réactifs et conditions courants :

Oxydation : La biliverdine peut être oxydée pour former différents isomères, tels que la biliverdine IXα, IXβ, IXγ et IXδ.

Réduction : La réduction de la biliverdine en bilirubine est catalysée par la biliverdine réductase en présence de NADPH.

Hydrolyse : L’hydrolyse chimique de la biliverdine peut produire divers isomères en fonction des conditions de réaction.

Principaux produits : Le principal produit formé à partir de la réduction de la biliverdine est la bilirubine . D’autres produits peuvent inclure différents isomères de la biliverdine en fonction des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La biliverdine a un large éventail d’applications de recherche scientifique dans divers domaines :

Biologie : Elle joue un rôle crucial dans l’étude du métabolisme de l’hème et la régulation du stress oxydatif.

Médecine : La biliverdine a des applications thérapeutiques potentielles en raison de ses propriétés antioxydantes, anti-inflammatoires et inhibitrices de la réponse immunitaire.

Industrie : La biliverdine est utilisée dans la production de bilirubine, un composé précieux en médecine traditionnelle chinoise.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Biliverdin has been recognized for its strong anti-inflammatory properties. Research indicates that BV can inhibit inflammation by reducing pro-inflammatory cytokine expression and blocking complement activation, particularly at the C1 step in the classical pathway. This action has been demonstrated in various preclinical models, including those of ischemia-reperfusion injury and endotoxemia .

Key Findings:

- Mechanism : BV interacts with complement components, providing cytoprotection during inflammatory responses.

- Case Study : In animal models, oral administration of BV prior to anti-serum injection significantly protected against anaphylactic shock-induced death .

Neuroprotection

The this compound reductase (BVR) pathway, which converts BV to bilirubin (BR), plays a crucial role in neuroprotection. Studies have shown that BV can reduce oxidative stress and neuronal damage in models of neurodegeneration .

Key Findings:

- Mechanism : The BVR/bilirubin axis maintains redox homeostasis and protects against oxidative damage.

- Case Study : In experiments with mice lacking BVR, increased oxidative stress was observed, indicating the protective role of BV in neuronal health .

Vascular Protection

This compound has demonstrated protective effects in vascular injury models. It inhibits neointima formation and smooth muscle cell proliferation through the modulation of signaling pathways such as JNK1/2 MAPK and p38 MAPK .

Key Findings:

- Mechanism : BV reduces apoptosis in endothelial cells and inhibits cell cycle progression.

- Case Study : Hyperbilirubinemic Gunn rats exhibited resistance to neointima formation after balloon trauma, supporting the vascular protective role of BV .

Organ Transplantation

This compound has been investigated for its protective effects in organ transplantation settings. It mediates the protective effects of heme oxygenase-1 (HO-1), which is crucial in reducing ischemia-reperfusion injury during transplantation procedures .

Clinical Implications:

- Study Results : Patients receiving treatments that elevate endogenous bilirubin levels showed improved outcomes post-transplantation.

Cancer Therapy

Emerging research suggests that this compound may play a role in cancer therapy by inhibiting tumor growth through its antiproliferative effects on cancer cells .

Clinical Implications:

- Study Results : Preclinical studies indicate that BV can induce apoptosis in various cancer cell lines, suggesting potential as an adjunctive treatment in oncology.

Summary and Future Directions

This compound presents a multifaceted therapeutic potential across various medical fields due to its anti-inflammatory, neuroprotective, and vascular protective properties. The ongoing research into its mechanisms of action continues to unveil new applications, particularly in chronic diseases and regenerative medicine.

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits cytokines and complement | Protects against anaphylaxis |

| Neuroprotection | Reduces oxidative stress | Prevents neuronal damage |

| Vascular protection | Modulates MAPK pathways | Prevents neointima formation |

| Organ transplantation | Mediates HO-1 protective effects | Improves post-transplant outcomes |

| Cancer therapy | Induces apoptosis in cancer cells | Potential adjunctive treatment |

Mécanisme D'action

La biliverdine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : La biliverdine agit comme un antioxydant en piégeant les espèces réactives de l’oxygène et en réduisant le stress oxydatif.

Activité anti-inflammatoire : Elle inhibe la production de cytokines pro-inflammatoires et module la réponse immunitaire.

Inhibition de la réponse immunitaire : La biliverdine supprime l’activation des cellules immunitaires et réduit l’inflammation.

Les principales cibles moléculaires de la biliverdine comprennent l’hème oxygénase-1 et la biliverdine réductase . Ces enzymes jouent un rôle crucial dans le métabolisme de l’hème et la régulation du stress oxydatif et de l’inflammation .

Comparaison Avec Des Composés Similaires

La biliverdine est souvent comparée à d’autres pigments biliaires, tels que la bilirubine. Bien que les deux composés soient des produits du catabolisme de l’hème, ils ont des propriétés et des fonctions distinctes :

Bilirubine : La bilirubine est la forme réduite de la biliverdine et est connue pour sa couleur jaune.

Biliverdine IXα, IXβ, IXγ et IXδ : Ce sont différents isomères de la biliverdine produits par hydrolyse chimique

La biliverdine est unique en raison de sa couleur verte et de son rôle de métabolite intermédiaire dans la dégradation de l’hème . Ses activités antioxydantes, anti-inflammatoires et inhibitrices de la réponse immunitaire en font un composé précieux pour diverses applications de recherche scientifique .

Activité Biologique

Biliverdin, a green tetrapyrrolic bile pigment, is a product of heme degradation catalyzed by heme oxygenases (HO-1 and HO-2). It plays a significant role in various biological processes, including antioxidant activity, anti-inflammatory responses, and potential antiviral effects. This article explores the diverse biological activities of this compound, supported by research findings and case studies.

Overview of this compound

This compound is formed during the breakdown of heme, resulting in the release of carbon monoxide (CO) and free iron. Its conversion to bilirubin is catalyzed by this compound reductase (BVR), which is crucial for the antioxidant properties attributed to bilirubin. While bilirubin is often recognized for its protective effects, this compound itself exhibits various biological activities that warrant attention.

Antioxidant and Anti-inflammatory Properties

This compound has been identified as a potent antioxidant. It can inhibit oxidative stress by modulating reactive oxygen species (ROS) levels. Studies have shown that this compound can protect cells from oxidative damage, particularly in conditions associated with inflammation and injury.

- Mechanism : this compound's antioxidant activity may stem from its ability to scavenge free radicals and inhibit the activation of pro-inflammatory pathways. For instance, it has been observed to interfere with the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses .

Antiviral Activity

Recent studies highlight this compound's potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that this compound inhibits the activity of the HCV nonstructural protein 3/4A (NS3/4A) protease.

- Key Findings :

Case Study 1: this compound in Hepatitis C Treatment

In a study by Zhu et al., this compound's inhibitory effects on HCV were examined. The findings suggest that this compound could be a promising candidate for therapeutic development against HCV due to its ability to inhibit viral protease activity effectively .

Case Study 2: this compound in Lizard Physiology

Research on the green-blooded lizard Prasinohaema has revealed that these reptiles maintain high levels of this compound without detrimental effects. Hypotheses suggest that this compound may provide UV protection or thermoregulation benefits, showcasing its potential biological roles beyond human health contexts .

Table 1: Comparative Antiviral Activity of this compound vs. Other Compounds

| Compound | Concentration for Activity | Mechanism of Action |

|---|---|---|

| This compound | 20 μM | Inhibition of NS3/4A protease |

| Bilirubin IX-α | 200 μM | Antioxidant activity; less effective than BV |

| Other mixed isomers | >200 μM | Variable mechanisms; generally less potent |

Table 2: Biological Activities of this compound

Propriétés

Numéro CAS |

114-25-0 |

|---|---|

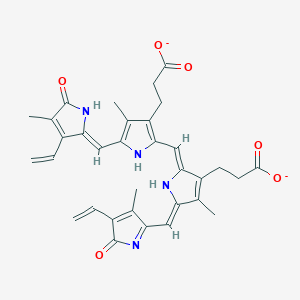

Formule moléculaire |

C33H34N4O6 |

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41) |

Clé InChI |

RCNSAJSGRJSBKK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES isomérique |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES canonique |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

melting_point |

>300 °C |

Key on ui other cas no. |

114-25-0 |

Synonymes |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.